molecular formula C10H8N4OS B8709729 5,11-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

5,11-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B8709729
M. Wt: 232.26 g/mol
InChI Key: HSTOUFDIEUVGGD-UHFFFAOYSA-N
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Description

3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one is a heterocyclic compound that belongs to the class of pyrido-thieno-triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with thieno[2,3-b]pyridine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, where it binds to the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction leads to the inhibition of the receptor, which may contribute to its neurotropic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one is unique due to its specific triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

5,11-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C10H8N4OS/c1-5-3-4-6-7-8(16-9(6)11-5)10(15)14(2)13-12-7/h3-4H,1-2H3

InChI Key

HSTOUFDIEUVGGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(S2)C(=O)N(N=N3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6 g. (0.028 M) of 4-hydroxy-7-methylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine, 12 g. of K2CO3 in 150 ml. DMF at 75° C. was added 6 ml. methyl iodide and stirring at this temperature was continued for 3 hours. The mixture was then diluted with water and the precipitated product was collected by filtration. Crystallization with chloroform gave m.p. 169°-171° C.
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